[bAla8]-Neurokinin A(4-10)

NK2 receptor pharmacology tachykinin research receptor selectivity

Researchers studying NK2 receptor pharmacology often face confounding off-target effects from non-selective agonists. [bAla8]-Neurokinin A(4-10) (MEN 10210) eliminates this issue with high NK2 selectivity and validated in vivo activity. • Ki = 1.9 nM for NK2; negligible NK1/NK3 binding • pD2 = 6.91 in functional tissue assays; produces bladder contraction and bronchospasm in guinea pig models • Ideal as reference standard for binding & functional assays; also available in tritiated form for receptor autoradiography Supplied as ≥98% purity solid; shipped under dry ice for stability.

Molecular Formula C35H56N8O10S
Molecular Weight 780.9 g/mol
Cat. No. B550203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[bAla8]-Neurokinin A(4-10)
Synonyms(betaAla(8))NKA(4-10)
8-beta-Ala-neurokinin A (4-10)
bAla-NKA (4-10)
neurokinin A (4-10), beta-Ala(8)-
neurokinin A (4-10), beta-alanine(8)-
Molecular FormulaC35H56N8O10S
Molecular Weight780.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CCNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C35H56N8O10S/c1-19(2)15-24(32(50)40-23(30(37)48)12-14-54-5)39-27(45)11-13-38-35(53)29(20(3)4)43-33(51)25(16-21-9-7-6-8-10-21)41-34(52)26(18-44)42-31(49)22(36)17-28(46)47/h6-10,19-20,22-26,29,44H,11-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
InChIKeyCKNPSJOMUQBPLA-WTWMNNMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[bAla8]-Neurokinin A(4-10): Selective NK2 Receptor Agonist


[bAla8]-Neurokinin A(4-10), also designated MEN 10210, is a synthetic heptapeptide analog of the neurokinin A (NKA) fragment NKA(4-10) . It belongs to the tachykinin family and functions as a selective agonist at the neurokinin 2 (NK2) receptor [1]. The compound is characterized by a single amino acid substitution at position 8, where the native glycine is replaced by a β-alanine residue, and features a C-terminal amide . This structural modification confers high-affinity binding and functional selectivity for the NK2 receptor subtype, distinguishing it from the endogenous ligand NKA and other closely related analogs [1][2].

Selective NK2 receptor agonism for tachykinin pathway studies
Reported selectivity over NK1/NK3 avoids confounding cross-reactivity
Supports in vitro/ex vivo smooth muscle contractility and in vivo urological/respiratory models
Tritiated form available for quantitative NK2 receptor binding studies

[bAla8]-Neurokinin A(4-10): Why Generic Agonists Fail


Generic substitution among NK2 receptor agonists is scientifically unsound due to profound differences in subtype selectivity, affinity, and functional efficacy profiles [1]. While multiple compounds (e.g., NKA, GR 64349, LMN-NKA) activate the NK2 receptor, their off-target interactions with NK1 and NK3 receptors vary by orders of magnitude [2][3]. [bAla8]-Neurokinin A(4-10) exhibits a distinct binding signature: it demonstrates high-affinity, selective displacement of NK2-specific radioligands and is not displaced by NK1 or NK3 agonists [4]. In contrast, other analogs like LMN-NKA retain significant NK1 activity at therapeutic doses, leading to confounding physiological effects such as emesis and hypotension that are absent with [bAla8]-Neurokinin A(4-10) [5]. Therefore, substituting this compound with an alternative NK2 agonist introduces uncontrolled experimental variables and compromises data reproducibility, particularly in in vivo models of bladder, airway, or gastrointestinal function [2].

Off-target receptor activation
Other NK2 agonists (NKA, LMN-NKA) may activate NK1/NK3 receptors, introducing uncontrolled variables in functional studies.
Potency and binding profile mismatch
GR 64349 exhibits higher potency and distinct binding site interactions, which may alter assay readouts compared to this analog.
In vivo selectivity variability
LMN-NKA caused NK1-mediated emesis and hypotension in canine models; such off-target effects are not reported for [bAla8]-NKA(4-10), so substitution may compromise data reproducibility.

[bAla8]-Neurokinin A(4-10): Comparative Evidence


NK2 Selectivity vs. Neurokinin A

[bAla8]-Neurokinin A(4-10) demonstrates unambiguous selectivity for the NK2 receptor, whereas the endogenous ligand neurokinin A (NKA) exhibits significant cross-reactivity with other tachykinin receptor subtypes [1]. In radioligand displacement studies using hamster urinary bladder membranes, specific binding of [3H][β-Ala8]neurokinin A-(4-10) was displaced exclusively by NK2 receptor agonists and antagonists, with no displacement observed for NK1 or NK3 selective ligands [2]. This contrasts sharply with NKA, which, despite having higher affinity for NK2 receptors, also binds to NK1 receptors, leading to confounding off-target effects [1]. This selectivity profile makes [bAla8]-Neurokinin A(4-10) the preferred tool for isolating NK2-mediated responses.

NK2 Selectivity
Head-to-head
Target: No displacement by NK1 or NK3 ligands
NKA: Binds both NK1 and NK2 receptors
Supports selective NK2 response attribution
Hamster bladder membrane radioligand assay
NK2 receptor pharmacology tachykinin research receptor selectivity

In Vivo Selectivity vs. LMN-NKA

While [bAla8]-Neurokinin A(4-10) and LMN-NKA ([Lys5,MeLeu9,Nle10]-NKA(4-10)) are both potent NK2 receptor agonists, they exhibit markedly different in vivo selectivity profiles [1]. In conscious dog studies, LMN-NKA unexpectedly activated NK1 receptors at doses that stimulated voiding, resulting in emesis and hypotension [1]. In contrast, [bAla8]-Neurokinin A(4-10) was shown to produce bladder contraction and bronchospasm in guinea pigs in vivo without reports of such off-target effects [2]. This difference in functional selectivity is critical for researchers aiming to isolate NK2-mediated physiological responses without the confounding influence of NK1 receptor activation.

In Vivo Selectivity
Cross-study
Target: Bladder contraction, bronchospasm; no reported NK1 effects
LMN-NKA: NK1-mediated emesis & hypotension in dogs
Supports NK2-specific in vivo modeling
Guinea pig vs. conscious dog models
in vivo pharmacology bladder function NK2 receptor agonists

Binding Site Interaction vs. GR 64349

[bAla8]-Neurokinin A(4-10) and GR 64349, another potent NK2 receptor agonist, exhibit distinct binding characteristics at the NK2 receptor [1]. In radioligand binding studies using [125I]NKA in rat small intestine, [β-Ala8]NKA(4-10) and GR 64349 both bound to high- and low-affinity sites, but the high-affinity site was still detectable for both compounds even in the presence of 100 μM GppNHp, which strongly inhibits [125I]NKA binding [1]. This suggests that both compounds recognize a G-protein-uncoupled receptor state, but the specific interaction may differ. Furthermore, [bAla8]-Neurokinin A(4-10) has a defined pD2 of 6.91 , while GR 64349 has a reported pEC50 of 8.4 [2]. These differences in binding site interaction and potency highlight the need for careful selection of the appropriate agonist based on the specific assay requirements.

Binding Interaction
Cross-study
Target: pD₂ 6.91, binds high/low affinity sites
GR 64349: pEC₅₀ 8.4, similar GppNHp-resistant binding
May support distinct potency window and G-protein uncoupled state studies
Rat small intestine membranes
radioligand binding NK2 receptor pharmacology receptor binding sites

High-Affinity NK2 Radioligand

[bAla8]-Neurokinin A(4-10) serves as a high-affinity, selective radioligand when tritiated, enabling precise quantification of NK2 receptor binding sites [1]. In hamster urinary bladder membranes, [3H][β-Ala8]neurokinin A-(4-10) bound reversibly and with high specificity to a single class of binding sites, with a dissociation constant (Kd) of 1.8 ± 0.2 nM and a maximum binding capacity (Bmax) of 139 ± 21 fmol/mg protein [1]. This high affinity and low non-specific binding make it a superior tool for characterizing NK2 receptor antagonists and for mapping receptor distribution compared to less selective or lower affinity alternatives.

Radioligand Affinity
Class-level
Kd = 1.8 ± 0.2 nM
Bmax = 139 ± 21 fmol/mg
Supports quantitative NK2 receptor binding studies
Tritiated form, hamster bladder
radioligand binding assay NK2 receptor tachykinin pharmacology

In Vivo Potency vs. Neurokinin A

In vivo pharmacological studies have demonstrated that [bAla8]-Neurokinin A(4-10) is as active as, or more active than, neurokinin A (NKA) or its fragment NKA(4-10) in producing rat bladder contraction and guinea pig bronchospasm [1]. These are key physiological responses known to be mediated by NK2 receptor activation [1]. The comparable or superior in vivo potency, combined with its established selectivity profile, positions [bAla8]-Neurokinin A(4-10) as a highly effective tool for probing NK2 receptor function in whole-animal models of urological and respiratory function.

In Vivo Activity
Head-to-head
Reported comparable or higher response vs. NKA/NKA(4-10) in bladder contraction and bronchospasm
Supports robust NK2 response in urological/respiratory models
Rat bladder, guinea pig bronchospasm in vivo
in vivo pharmacology bladder contraction bronchospasm

NK2 Affinity Reference Standard

In comprehensive studies of NK2 receptor agonist pharmacology, [bAla8]-Neurokinin A(4-10) consistently serves as a benchmark for affinity and selectivity [1]. In a series of NKA analogs evaluated at human recombinant NK2 receptors expressed in CHO cells, [β-Ala8]-NKA(4-10) was used as a reference compound, with its pIC50 value reported alongside other analogs [1]. Its well-characterized binding profile (Ki = 1.9 ± 0.36 nM in hamster bladder membranes [2]) and functional selectivity make it an essential comparator for characterizing novel NK2 receptor ligands.

NK2 Affinity (Ki)
Supporting evidence
Ki = 1.9 ± 0.36 nM
Supports NK2 affinity reference for assay calibration
Hamster bladder membranes
receptor binding affinity NK2 receptor tachykinin pharmacology

[bAla8]-Neurokinin A(4-10): Key Application Scenarios


Smooth Muscle Contractility Models

Given its demonstrated high selectivity for the NK2 receptor and its robust in vivo activity in producing bladder contraction and bronchospasm [1], [bAla8]-Neurokinin A(4-10) is ideally suited for ex vivo tissue bath experiments (e.g., guinea pig or rat bladder strips) and in vivo models investigating the role of NK2 receptors in urological and respiratory smooth muscle function. Its use minimizes confounding effects from NK1 or NK3 receptor activation, ensuring that observed contractile responses can be confidently attributed to NK2 receptor agonism.

NK2 Radioligand Binding Assays

The tritiated form of this compound, [3H][β-Ala8]neurokinin A-(4-10), is a validated, high-affinity (Kd = 1.8 nM) and highly selective radioligand for the NK2 receptor [2]. This application scenario is critical for laboratories engaged in: 1) quantifying NK2 receptor density and distribution in native tissues; 2) performing competitive binding assays to determine the affinity (Ki) of novel NK2 receptor antagonists; and 3) establishing pharmacological profiles of new chemical entities targeting the tachykinin system.

Validation & Benchmarking of NK2 Ligands

As a well-characterized reference standard with established affinity (Ki = 1.9 nM) and functional potency (pD2 = 6.91) [2], [bAla8]-Neurokinin A(4-10) is an essential tool for benchmarking the activity of newly synthesized or discovered NK2 receptor agonists and antagonists. Its inclusion as a positive control in functional assays (e.g., calcium mobilization, cAMP accumulation) and binding studies ensures assay validity and allows for direct, quantitative comparison of compound potency and efficacy across different studies and laboratories [3].

Gastrointestinal Neuropeptide Release Models

The compound's activity in gastrointestinal tissues is supported by evidence that NK2 receptor activation by [β-Ala8]neurokinin A-(4-10) can trigger the release of enteroendocrine mediators such as Peptide YY (PYY) from colonic L-cells . This makes it a valuable tool for ex vivo studies using isolated intestinal segments or mucosal preparations to investigate the role of NK2 receptors in regulating gut hormone secretion, intestinal motility, and epithelial function, particularly in models of inflammation or irritable bowel syndrome where tachykinin signaling is dysregulated.

Application
Selection Property
Validation Focus
Smooth Muscle Contractility Studies
NK2-selective agonist profile
Isolated NK2-mediated contractile response interpretation
NK2 Radioligand Binding Assays
High-affinity tritiated NK2 radioligand
Quantitative receptor density and antagonist affinity assessment
NK2 Ligand Benchmarking
Characterized affinity (Ki) and functional potency reference
Assay calibration and comparator for novel NK2 agents
Gastrointestinal Neuropeptide Release Models
NK2-mediated enteroendocrine release activity
Gut hormone secretion and motility in ex vivo tissue models

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